molecular formula C18H28N4O2S B5656568 N-{(3R*,4S*)-4-cyclopropyl-1-[(diethylamino)carbonyl]pyrrolidin-3-yl}-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-{(3R*,4S*)-4-cyclopropyl-1-[(diethylamino)carbonyl]pyrrolidin-3-yl}-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5656568
M. Wt: 364.5 g/mol
InChI Key: QMOAOZJSALGQDC-CABCVRRESA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including reactions like nucleophilic substitution, ester hydrolysis, and cycloadditions. For example, a study reported the synthesis of a related compound through a multi-step process involving nucleophilic substitution and ester hydrolysis, resulting in a final yield of 48.8% (Zhou et al., 2021).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the spatial arrangement of atoms within the compound. Techniques like X-ray crystallography and NMR spectroscopy are commonly employed. For instance, a related compound's structure was elucidated using single-crystal X-ray diffraction studies, revealing details about bond lengths and angles (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups present. For example, thiazole and pyrrolidin rings in similar compounds have been shown to undergo various reactions, including Michael addition and intramolecular substitution (Nötzel et al., 2001).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are essential for practical applications. Studies on related compounds have shown that they crystallize in specific systems and possess characteristic melting points, as determined through spectroscopic techniques (Demir-Ordu et al., 2015).

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-(diethylcarbamoyl)pyrrolidin-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-5-21(6-2)18(24)22-9-14(13-7-8-13)15(10-22)20-17(23)16-11(3)19-12(4)25-16/h13-15H,5-10H2,1-4H3,(H,20,23)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOAOZJSALGQDC-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CC(C(C1)NC(=O)C2=C(N=C(S2)C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N1C[C@@H]([C@H](C1)NC(=O)C2=C(N=C(S2)C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-4-cyclopropyl-1-(diethylcarbamoyl)pyrrolidin-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

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